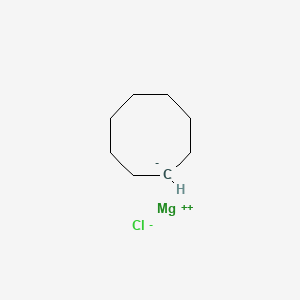
Magnesium chloride cyclooctanide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium chloride cyclooctanide (1/1/1) is a unique organometallic compound that combines magnesium chloride with cyclooctane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride cyclooctanide (1/1/1) typically involves the reaction of magnesium chloride with cyclooctane under specific conditions. One common method is the direct insertion of magnesium into the carbon-chlorine bond of cyclooctane in the presence of a catalyst. This reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the insertion process .
Industrial Production Methods
Industrial production of magnesium chloride cyclooctanide (1/1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity magnesium chloride and cyclooctane, along with optimized reaction conditions, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Magnesium chloride cyclooctanide (1/1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and cyclooctane derivatives.
Reduction: It can be reduced to form magnesium metal and cyclooctane.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or iodine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields magnesium oxide and cyclooctane derivatives, while reduction produces magnesium metal and cyclooctane .
Scientific Research Applications
Magnesium chloride cyclooctanide (1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and composites
Mechanism of Action
The mechanism of action of magnesium chloride cyclooctanide (1/1/1) involves the interaction of the magnesium ion with various molecular targets. The magnesium ion can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. This makes the compound an effective catalyst in many chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to magnesium chloride cyclooctanide (1/1/1) include:
- Magnesium bromide cyclooctanide (1/1/1)
- Magnesium iodide cyclooctanide (1/1/1)
- Magnesium chloride cyclohexanide (1/1/1)
Uniqueness
What sets magnesium chloride cyclooctanide (1/1/1) apart from these similar compounds is its specific reactivity and stability. The presence of the cyclooctane ring provides unique steric and electronic properties that influence its behavior in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions is required .
Properties
CAS No. |
821784-99-0 |
|---|---|
Molecular Formula |
C8H15ClMg |
Molecular Weight |
170.96 g/mol |
IUPAC Name |
magnesium;cyclooctane;chloride |
InChI |
InChI=1S/C8H15.ClH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
XOKFNUFVWKDUQU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[CH-]CCC1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















